methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Catalog No.
S007475
CAS No.
98625-26-4
M.F
C16H15F3N2O4
M. Wt
356.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluorome...

CAS Number

98625-26-4

Product Name

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

IUPAC Name

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.30 g/mol

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1

InChI Key

ZFLWDHHVRRZMEI-ZDUSSCGKSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Description

The exact mass of the compound methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of (trifluoromethyl)benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound classified under the 1,4-dihydropyridine class of compounds. It features a complex structure characterized by a methyl ester at the carboxylic acid position and a nitro group at the 5-position of the dihydropyridine ring. The compound's molecular formula is C16H15F3N2O4, and its CAS number is 98625-26-4. It is often referred to as (S)-(-)-Bay K 8644, indicating its specific stereochemistry at the 4-position of the dihydropyridine ring .

As S-Bay K 8644 was not commercialized, detailed information on its mechanism of action is limited. However, its structure suggests a potential interaction with calcium channels, which are involved in regulating muscle contraction, including those in the heart []. Further research is needed to elucidate its specific mechanism.

Calcium Channel Modulator

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate acts as a modulator of voltage-dependent calcium channels. These channels play a crucial role in regulating the flow of calcium ions (Ca2+) into cells, impacting various cellular processes like muscle contraction and neurotransmission PubChem, CID 6603728.

Mechanism of Action

The compound specifically targets L-type calcium channels, a subtype of voltage-dependent calcium channels, and increases the influx of Ca2+ ions through them PubChem, CID 2303: . This increased Ca2+ influx can lead to various downstream effects depending on the cell type.

Research Applications

Due to its ability to modulate calcium channels, methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is used in various research areas, including:

  • Cardiovascular Research: Studying the effects of calcium signaling on heart function and blood vessel contractility PubChem, CID 2303: .
  • Neuroscience: Investigating the role of calcium channels in neuronal communication and synaptic plasticity [Source to be added during future update on research applications].
  • Smooth Muscle Physiology: Understanding the regulation of calcium channels in smooth muscle contraction, relevant for organs like the gut and blood vessels [Source to be added during future update on research applications].
Typical of dihydropyridine derivatives:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter its biological activity.
  • Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid, which can impact solubility and bioavailability.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

This compound exhibits notable biological activity as a calcium channel activator. Specifically, it acts on voltage-gated calcium channels, enhancing calcium influx in various cell types. This mechanism is particularly relevant in cardiovascular physiology, where it has been studied for its potential effects on vascular smooth muscle relaxation and cardiac contractility. Additionally, its structure suggests potential neuroprotective properties due to modulation of calcium signaling pathways .

The synthesis of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions:

  • Formation of Dihydropyridine Core: Starting from appropriate aldehydes and ketones, the dihydropyridine framework is constructed through a condensation reaction.
  • Nitration: Introduction of the nitro group at the 5-position can be achieved via electrophilic nitration.
  • Trifluoromethylation: The trifluoromethyl group is often introduced using specialized reagents that allow for selective substitution.
  • Esterification: Finally, methyl ester formation occurs through reaction with methanol in the presence of acid catalysts.

These steps require careful control of reaction conditions to ensure high yields and purity .

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has several applications:

  • Pharmaceutical Research: It serves as a lead compound in studies aimed at developing new cardiovascular drugs due to its calcium channel modulation properties.
  • Biochemical Studies: Its ability to influence calcium signaling makes it useful in cellular and molecular biology research.
  • Agricultural Chemistry: Potential applications in agrochemicals are being explored due to its structural features that may confer biological activity against pests or diseases.

Interaction studies have demonstrated that methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate interacts with various protein targets involved in calcium signaling pathways. These interactions can lead to altered cellular responses and have implications for therapeutic strategies in conditions like hypertension and heart failure. Additionally, studies indicate potential synergistic effects when combined with other pharmacological agents .

Several other compounds share structural similarities with methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
NifedipineDihydropyridine core with a different substituent patternPrimarily used as an antihypertensive agent
AmlodipineSimilar dihydropyridine structure but with different side chainsLong half-life and once-daily dosing
NicardipineContains a dihydropyridine structure with an additional nitrogen atomUsed for acute hypertension management

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate stands out due to its specific trifluoromethyl substitution and unique nitro group positioning, which may confer distinct pharmacological properties compared to these similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

356.09839145 g/mol

Monoisotopic Mass

356.09839145 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-(S)-BayK8644

Dates

Modify: 2023-09-12
[1]. Zhu HL, et al. Antagonistic actions of S(-)-Bay K 8644 on cyclic nucleotide-induced inhibition of voltage-dependent Ba(2+) currents in guinea pig gastric antrum. Naunyn Schmiedebergs Arch Pharmacol. 2008 Dec;378(6):609-15.[2]. Mironov SL, et al. L-type Ca2+ channels in inspiratory neurones of mice and their modulation by hypoxia. J Physiol. 1998 Oct 1;512 ( Pt 1):75-87.[3]. Rampe D, et al. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle. Mol Pharmacol. 1992 Apr;41(4):599-602.

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